molecular formula C21H17N5O2S B10908434 N,N'-1,3-benzothiazole-2,6-diylbis(4-aminobenzamide)

N,N'-1,3-benzothiazole-2,6-diylbis(4-aminobenzamide)

Cat. No.: B10908434
M. Wt: 403.5 g/mol
InChI Key: CBTLNLHYMFWITJ-UHFFFAOYSA-N
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Description

N,N’-1,3-benzothiazole-2,6-diylbis(4-aminobenzamide) is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole compounds are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,3-benzothiazole-2,6-diylbis(4-aminobenzamide) typically involves the reaction of 2-aminobenzamide derivatives with benzothiazole moieties. One common method includes the use of diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods allow for the efficient synthesis of the compound under controlled conditions.

Industrial Production Methods

Industrial production of N,N’-1,3-benzothiazole-2,6-diylbis(4-aminobenzamide) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-1,3-benzothiazole-2,6-diylbis(4-aminobenzamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure and enhance its properties.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with enhanced biological activity, while substitution reactions can produce a variety of functionalized benzothiazole derivatives.

Scientific Research Applications

N,N’-1,3-benzothiazole-2,6-diylbis(4-aminobenzamide) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-1,3-benzothiazole-2,6-diylbis(4-aminobenzamide) involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which play a role in inflammation . The compound may also interact with other molecular targets, leading to its diverse biological activities.

Comparison with Similar Compounds

N,N’-1,3-benzothiazole-2,6-diylbis(4-aminobenzamide) can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H17N5O2S

Molecular Weight

403.5 g/mol

IUPAC Name

4-amino-N-[2-[(4-aminobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C21H17N5O2S/c22-14-5-1-12(2-6-14)19(27)24-16-9-10-17-18(11-16)29-21(25-17)26-20(28)13-3-7-15(23)8-4-13/h1-11H,22-23H2,(H,24,27)(H,25,26,28)

InChI Key

CBTLNLHYMFWITJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)N)N

Origin of Product

United States

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